Niclosamide piperazine
Overview
Description
Niclosamide piperazine is a salt form of niclosamide, an anthelmintic drug primarily used to treat tapeworm infections. This compound has gained attention for its potential in treating obesity and type 2 diabetes due to its mitochondrial uncoupling activity, which reduces intracellular lipid loads and corrects insulin resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of niclosamide piperazine involves a reflux reaction between niclosamide and piperazine. The reaction is typically carried out in a solvent such as methanol, ethanol, or a methanol-water mixture. The molar ratio of niclosamide to piperazine is maintained between 1:0.5 and 1:0.8. The reaction is conducted for 2 to 3 hours under reflux conditions .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction mixture is cooled to room temperature to precipitate the product, which is then filtered, washed, and dried to obtain a faint yellow crystalline powder .
Chemical Reactions Analysis
Types of Reactions: Niclosamide piperazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the nitro group present in the niclosamide structure.
Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine gas and nitric acid.
Major Products Formed: The major products formed from these reactions include various niclosamide derivatives with modified functional groups, which can have different biological activities and properties .
Scientific Research Applications
Niclosamide piperazine has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing various niclosamide derivatives with potential pharmaceutical applications.
Biology: Studies have shown its effectiveness in mitochondrial uncoupling, which has implications for treating metabolic disorders.
Industry: this compound is used in the development of new anthelmintic drugs and other therapeutic agents.
Mechanism of Action
Niclosamide piperazine exerts its effects primarily through mitochondrial uncoupling. This process disrupts the electron transport chain, preventing the synthesis of adenosine triphosphate (ATP). This leads to increased energy expenditure and reduced intracellular lipid accumulation. Additionally, this compound modulates various signaling pathways, including Wnt/β-catenin, mTOR, and NF-κB, which are involved in cell proliferation, metabolism, and inflammation .
Comparison with Similar Compounds
Niclosamide Ethanolamine: Another salt form of niclosamide with similar mitochondrial uncoupling activity.
Niclosamide: The parent compound used primarily as an anthelmintic drug.
Piperazine Derivatives: Compounds like 1-(3-chlorophenyl)piperazine and 1-(3-trifluoromethylphenyl)piperazine, which have different pharmacological activities.
Uniqueness: Niclosamide piperazine is unique due to its dual role as an anthelmintic and a potential therapeutic agent for metabolic disorders. Its ability to uncouple mitochondria and modulate multiple signaling pathways makes it a promising candidate for treating a variety of conditions .
Properties
IUPAC Name |
5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide;piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O4.C4H10N2/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15;1-2-6-4-3-5-1/h1-6,18H,(H,16,19);5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIUNINVFIUGNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1.C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
81424-66-0 | |
Record name | Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, compd. with piperazine (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81424-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40956370 | |
Record name | 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzene-1-carboximidic acid--piperazine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40956370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34892-17-6, 36466-48-5 | |
Record name | Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, compd. with piperazine (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34892-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-N-(2-chloro-4-nitrophenyl)salicylamide, compound with piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034892176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Niclosamide piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036466485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzene-1-carboximidic acid--piperazine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40956370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-N-(2-chloro-4-nitrophenyl)salicylamide, compound with piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.507 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NICLOSAMIDE PIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/813L87CE24 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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